molecular formula C9H19ClN2O B1527838 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride CAS No. 1236260-29-9

2-Amino-1-(1-azepanyl)-1-propanone hydrochloride

Cat. No. B1527838
CAS RN: 1236260-29-9
M. Wt: 206.71 g/mol
InChI Key: PVNSXSSWCGCURY-UHFFFAOYSA-N
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Description

“2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride” is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.68638 . It’s also known as AAEH.


Molecular Structure Analysis

The molecular structure of “2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride” consists of 8 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride” include a molecular weight of 192.68638 and a molecular formula of C8H17ClN2O .

Safety and Hazards

“2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride” is classified as an irritant .

properties

IUPAC Name

2-amino-1-(azepan-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-8(10)9(12)11-6-4-2-3-5-7-11;/h8H,2-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNSXSSWCGCURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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